molecular formula C27H26FN3OS B2677930 3-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one CAS No. 689228-00-0

3-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2677930
CAS No.: 689228-00-0
M. Wt: 459.58
InChI Key: HRSAVVQVQOYMMS-UHFFFAOYSA-N
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Description

3-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a sulfanyl group attached to a fluorophenyl moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the quinazolinone core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated reagents, palladium catalysts, organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

3-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-{[(2-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one: Lacks the piperidine ring, which may affect its biological activity.

    3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one: Contains a chlorophenyl group instead of a fluorophenyl group, which may alter its reactivity and potency.

    3-benzyl-2-{[(2-methylphenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one: Contains a methylphenyl group, which may influence its pharmacokinetic properties.

Uniqueness

The unique combination of the benzyl, fluorophenyl, sulfanyl, and piperidinyl groups in 3-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one contributes to its distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-benzyl-2-[(2-fluorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3OS/c28-24-12-6-5-11-21(24)19-33-27-29-25-14-13-22(30-15-7-2-8-16-30)17-23(25)26(32)31(27)18-20-9-3-1-4-10-20/h1,3-6,9-14,17H,2,7-8,15-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSAVVQVQOYMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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